2,5-Diphenyl-1,3,2-dioxaborolan-4-one
Description
Properties
Molecular Formula |
C14H11BO3 |
|---|---|
Molecular Weight |
238.05 g/mol |
IUPAC Name |
2,5-diphenyl-1,3,2-dioxaborolan-4-one |
InChI |
InChI=1S/C14H11BO3/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
YYGJUGLOYYPZFE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method A: Two-Step Synthesis via Phenylboronate Intermediate
- Step 1: Synthesis of 2,5-diphenyl-1,3,2-dioxaborolan-4-one (phenylboronate intermediate) by condensation of phenylboronic acid with mandelic acid in ethanol.
- Step 2: Reaction of the isolated phenylboronate intermediate with N-methylhydroxylamine in absolute ethanol to form the target compound.
- Conditions: The phenylboronate intermediate is dissolved in dichloromethane and mixed with N-methylhydroxylamine solution; crystallization occurs upon solvent evaporation at room temperature.
- Yield: Approximately 70% isolated yield.
- Notes: This method allows isolation of the intermediate, providing a purer final product.
Method B: One-Pot Two-Component Condensation
- Procedure: Direct addition of N-methylhydroxylamine to a preformed solution of the phenylboronate intermediate in ethanol.
- Conditions: Reaction mixture is stirred at room temperature until crystallization begins.
- Yield: Around 60%.
- Notes: This method is simpler but may give slightly lower yields compared to Method A.
Method C: Three-Component One-Pot Condensation
- Reagents: Mandelic acid, phenylboronic acid, and N-methylhydroxylamine are each dissolved separately in ethanol.
- Procedure: The three solutions are combined and stirred at room temperature.
- Crystallization: Initiated by partial solvent evaporation under reduced pressure.
- Yield: Approximately 70%.
- Notes: This method is convenient and efficient, combining all reactants in one step.
Comparative Summary of Preparation Methods
| Method | Reactants | Solvent | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Method A | Phenylboronic acid + Mandelic acid (to form intermediate), then + N-methylhydroxylamine | Ethanol, dichloromethane | Two-step, room temperature crystallization | 70 | High purity, good yield | Requires isolation of intermediate |
| Method B | Phenylboronate intermediate + N-methylhydroxylamine | Ethanol | One-pot, room temperature | 60 | Simpler procedure | Slightly lower yield |
| Method C | Mandelic acid + Phenylboronic acid + N-methylhydroxylamine | Ethanol | One-pot, room temperature, partial solvent evaporation | 70 | Convenient, efficient one-step | Potential for impurities |
Structural and Analytical Data Supporting Preparation
- The compound crystallizes in a triclinic system with unit cell parameters:
$$a = 10.1073(7) \, \text{Å}, b = 12.159(2) \, \text{Å}, c = 14.116(2) \, \text{Å}, \alpha = 65.079(8)^\circ, \beta = 99.255(9)^\circ, \gamma = 92.69(1)^\circ$$, space group $$P\bar{1}$$, $$Z=4$$. - The structure was solved by direct methods and refined by full-matrix least-squares to $$R = 0.039$$ and weighted $$R_w = 0.045$$ for 2603 reflections with intensity $$I \geq 3\sigma(I)$$.
- Bond lengths involving the tetrahedrally coordinated boron atoms are:
- (N)O—B = 1.494 Å
- (carboxylate)O—B = 1.524 Å
- (alcoholic)O—B = 1.486 Å
- (aryl)C—B = 1.594 Å
- These data confirm the open-chain B,N-betaine structure of the N-methylhydroxylamine(O-B) complex with the 2,5-diphenyl-1,3,2-dioxaborolan-4-one backbone.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-1,3,2-dioxaborolan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Phenylboronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acid esters.
Scientific Research Applications
2,5-Diphenyl-1,3,2-dioxaborolan-4-one has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of fluorescent probes for detecting biological molecules.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-1,3,2-dioxaborolan-4-one involves its ability to form stable complexes with various nucleophiles. The boron atom in the dioxaborolane ring acts as an electron-deficient center, allowing it to interact with electron-rich species. This interaction facilitates various chemical transformations, including cross-coupling reactions and the formation of boron-nitrogen bonds .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 2,5-Diphenyl-1,3,2-dioxaborolan-4-one and related compounds:
Key Observations :
- Core Heterocycle: The dioxaborolane ring in the target compound introduces boron, which can act as a Lewis acid, unlike the nitrogen-containing oxazolidinones and oxazolines. This may enhance electrophilic reactivity, enabling applications in Suzuki-Miyaura cross-couplings or as enzyme inhibitors .
- Substituent Position : In oxazoline isomers (2,5- vs. 2,4-diphenyl), the para-substituted 5-phenyl group in 2,5-diphenyl-1,3-oxazoline confers superior acaricidal activity compared to the meta-substituted 4-phenyl isomer . This suggests that substituent positioning in 2,5-Diphenyl-1,3,2-dioxaborolan-4-one may similarly influence target binding.
- Electron-Withdrawing Groups : The fluorinated dioxaborolane in exhibits higher stability and lipophilicity due to fluorine’s electronegativity. The absence of such groups in the target compound may limit its metabolic stability but improve synthetic accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
